molecular formula C7H14ClF2N B2859821 [1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2411258-18-7

[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2859821
CAS No.: 2411258-18-7
M. Wt: 185.64
InChI Key: QCDUBOJOAYABMF-UHFFFAOYSA-N
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Description

[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C7H13F2N·HCl. It is known for its unique structure, which includes a cyclobutyl ring substituted with a difluoroethyl group and a methanamine moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride typically involves the reaction of cyclobutylmethanamine with a difluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions, where the difluoroethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular processes.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. Researchers explore its use in the development of new drugs and treatments for various diseases.

Industry: In industry, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of [1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclobutylmethanamine: A similar compound with a cyclobutyl ring and a methanamine group but without the difluoroethyl substitution.

    Difluoroethylamine: Contains a difluoroethyl group and an amine group but lacks the cyclobutyl ring.

Uniqueness: The uniqueness of [1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride lies in its combination of a cyclobutyl ring, a difluoroethyl group, and a methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[1-(1,1-difluoroethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c1-6(8,9)7(5-10)3-2-4-7;/h2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUOPBWXPOSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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